molecular formula C15H17NO B7939641 [3-(3-Ethoxyphenyl)phenyl]methanamine

[3-(3-Ethoxyphenyl)phenyl]methanamine

Cat. No.: B7939641
M. Wt: 227.30 g/mol
InChI Key: CTYBLWORSCVLMF-UHFFFAOYSA-N
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Description

[3-(3-Ethoxyphenyl)phenyl]methanamine is a secondary amine characterized by a biphenyl core with a methanamine (-CH2NH2) group attached to one phenyl ring and a 3-ethoxy substituent (-OCH2CH3) on the adjacent phenyl ring. This structure confers unique physicochemical properties, including moderate hydrophobicity (due to the ethoxy group) and basicity (from the amine).

Properties

IUPAC Name

[3-(3-ethoxyphenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-17-15-8-4-7-14(10-15)13-6-3-5-12(9-13)11-16/h3-10H,2,11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYBLWORSCVLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Ethoxyphenyl)phenyl]methanamine typically involves the following steps:

    Formation of the Biphenyl Structure: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an ethoxy substituent is added to the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of [3-(3-Ethoxyphenyl)phenyl]methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Ethoxyphenyl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

[3-(3-Ethoxyphenyl)phenyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can serve as a ligand in the study of enzyme interactions and receptor binding.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which [3-(3-Ethoxyphenyl)phenyl]methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins and signaling cascades relevant to the compound’s intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [3-(3-Ethoxyphenyl)phenyl]methanamine with key analogs, focusing on substituent effects, biological activity, and synthetic routes.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent(s) Molecular Weight Key Features/Applications Reference
[3-(3-Ethoxyphenyl)phenyl]methanamine 3-Ethoxy on biphenyl ~227.3 g/mol* Potential CNS activity (inferred) N/A
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine 2-Ethoxyethoxy methyl group 209.29 g/mol Enhanced hydrophobicity; drug delivery
(3-(Trifluoromethyl)phenyl)methanamine 3-Trifluoromethyl (-CF3) 175.15 g/mol Improved metabolic stability
(3-(Cyclohexylmethoxy)phenyl)methanamine 3-Cyclohexylmethoxy 261.38 g/mol High lipophilicity; kinase inhibition
(5-Phenylfuran-2-yl)methanamine derivatives 5-Phenylfuran scaffold Variable SIRT2 inhibitors (IC50 ~10–100 μM)
1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine 3-Pyrazolyl substituent ~187.2 g/mol Antituberculosis agents

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF3) : The trifluoromethyl group in (3-(trifluoromethyl)phenyl)methanamine enhances metabolic stability by reducing oxidative degradation . This contrasts with the ethoxy group in [3-(3-Ethoxyphenyl)phenyl]methanamine, which may increase solubility but could be susceptible to hydrolysis.
  • Hydrophobic Substituents : Cyclohexylmethoxy (in ) and ethoxyethoxy groups (in ) improve membrane permeability, making these compounds suitable for targeting intracellular enzymes like kinases.
  • Heterocyclic Moieties : Pyrazolyl () and furanyl () substituents enable π-π stacking interactions with biological targets, enhancing binding affinity.

Implications for [3-(3-Ethoxyphenyl)phenyl]methanamine :

  • Lack of polar groups (e.g., carboxyl in ) might limit enzyme inhibition potency compared to SIRT2 inhibitors.

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